N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
The compound N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic sulfonamide derivative featuring a 1,3-oxazolidin ring core substituted with a 3,4-dimethoxybenzenesulfonyl group and linked to a pyridin-4-ylmethyl moiety via an ethanediamide bridge. The following analysis compares its structural and synthetic features with analogous compounds from the literature.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O7S/c1-29-16-4-3-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-7-21-8-6-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJWVTJTAODBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Oxazolidine Core
The oxazolidine ring is typically constructed via cyclization reactions involving β-amino alcohols or their precursors. A method analogous to Freeman and Kim’s work employs aminomalononitrile tosylate (AMNT) as a starting material, reacting it with isoxazole derivatives under mild conditions to form intermediates such as 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. For the target compound, substituting the isoxazole with a pyridinylmethyl group may require protecting group strategies to prevent undesired side reactions during subsequent steps.
Key conditions for this stage include:
Sulfonylation at the 3-Position
Introducing the 3,4-dimethoxybenzenesulfonyl group necessitates selective sulfonylation of the oxazolidine nitrogen. A patent by US20190040011A1 describes using solid-supported catalysts (e.g., nickel-lanthanum molecular sieves) to enhance sulfonamide bond formation. The process involves:
- Reagents : 3,4-Dimethoxybenzenesulfonyl chloride or its activated ester.
- Catalyst : Nickel-lanthanum molecular sieves (C1) at 60–80°C for 12–17 hours.
- Solvent : Toluene or dichloromethane, optimized for minimal byproduct formation.
Yields for analogous sulfonylation reactions range from 75% to 92%, depending on the steric and electronic properties of the sulfonylating agent.
Amidation and Final Assembly
The diamide linkages are installed through sequential nucleophilic acyl substitutions. Primary and secondary amines exhibit divergent reactivity, as observed in oxazolo[5,4-d]pyrimidine syntheses. For the target compound:
- First Amidation : Ethylenediamine reacts with the sulfonylated oxazolidine intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Second Amidation : Pyridin-4-ylmethylamine is introduced via carbodiimide-mediated coupling (e.g., EDCl/HOBt in THF).
Critical parameters include:
- Stoichiometry : Excess amine (2.5–3.0 equivalents) ensures complete conversion.
- Temperature : 0–25°C to minimize racemization or decomposition.
Catalytic Systems and Solvent Optimization
Catalyst Design
The nickel-lanthanum molecular sieve catalyst (C1) from US20190040011A1 demonstrates exceptional recyclability, retaining >90% activity after 30 cycles in sulfonamide synthesis. Its bifunctional acidity (Brønsted and Lewis sites) accelerates both sulfonyl transfer and deprotonation steps. Comparative studies show that replacing nickel with cobalt reduces yields by 15–20%, highlighting the importance of metal selection.
Solvent Effects
Solvent polarity profoundly impacts reaction kinetics and intermediate stability:
- Polar Aprotic Solvents : DMF and NMP enhance nucleophilicity but may promote imidate decomposition, as seen in oxazole derivatives.
- Ethereal Solvents : THF and dioxane offer a balance between solubility and stability, particularly for amidation steps.
A study on triazolo[4,3-a]pyrimidines found that ethanol, when used with APTS catalyst, improves yields by 12–18% compared to acetonitrile.
Intermediate Characterization and Stability
Oxazolidine Imidates
Imidate intermediates analogous to ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate exhibit Z-E isomerism but often crystallize as single isomers due to thermodynamic control. Stability studies reveal decomposition rates of 0.5–1.2% per hour in ethanolic solutions, necessitating immediate use or storage at –20°C.
Sulfonylated Intermediates
The 3-(3,4-dimethoxybenzenesulfonyl)oxazolidine derivative is susceptible to hydrolysis under acidic conditions (pH < 4). Nuclear magnetic resonance (NMR) monitoring, as illustrated in US20190040011A1, confirms structural integrity through characteristic shifts at δ 3.8–4.1 ppm (oxazolidine CH₂) and δ 7.2–7.6 ppm (aromatic protons).
Industrial Production Considerations
Scaling up the synthesis requires addressing three key challenges:
- Catalyst Recovery : Continuous flow systems with immobilized C1 catalyst reduce costs by 30–40% compared to batch processes.
- Solvent Recycling : Distillation and adsorption methods recover >85% of DMF and toluene.
- Byproduct Management : Quaternary ammonium salts from amidation steps are removed via ion-exchange resins.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biology, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents .
Medicine
Its unique structure allows it to target specific molecular pathways, making it a promising candidate for drug development .
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound shares the sulfonamide group with Example 53 () and derivatives in , but differs in its 1,3-oxazolidin core versus triazine () or pyrazolo-pyrimidin () backbones.
- The pyridin-4-ylmethyl group is analogous to the pyridin-2-yl thiazole in Compound 7a (), though substitution positions vary.
- The ethanediamide bridge is a unique feature, contrasting with single amide linkages in Example 53 and Compound 7a.
Key Observations :
- Example 53 highlights the utility of Suzuki-Miyaura cross-coupling for introducing aromatic groups, a method applicable to the target’s pyridin-4-ylmethyl moiety .
Physicochemical Properties
Key Observations :
- The dimethoxybenzenesulfonyl group in the target may enhance solubility in polar solvents compared to Example 53’s fluorophenyl substituents.
- Stability of the oxazolidin ring may depend on steric and electronic effects from the sulfonyl group.
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Structure
The compound can be characterized by the following IUPAC name:
- N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)ethanediamide
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O7S |
| Molecular Weight | 436.49 g/mol |
Functional Groups
The compound features several functional groups:
- Oxazolidinone : Imparts potential antimicrobial properties.
- Pyridine : May enhance interaction with biological targets.
- Sulfonamide : Known for various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate cellular pathways involved in:
- Signal Transduction : Influencing cell communication.
- Gene Expression : Affecting the transcription of target genes.
- Metabolic Pathways : Modulating metabolic processes within cells.
Antimicrobial Properties
Research has indicated that compounds with oxazolidinone structures often exhibit antimicrobial properties. Studies have shown that related compounds can inhibit bacterial protein synthesis, leading to their use as antibiotics.
Cytotoxicity and Cell Viability
In vitro studies are essential for assessing the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells, although further studies are needed to quantify these effects accurately.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth at certain concentrations of similar compounds .
-
Cytotoxic Effects on Cancer Cells :
- Research investigating the cytotoxicity of oxazolidinone derivatives revealed that these compounds could effectively induce cell death in human cancer cell lines through apoptosis pathways .
-
Mechanistic Studies :
- A detailed mechanistic study demonstrated that the compound interacts with ribosomal RNA, disrupting protein synthesis in bacterial cells, which is a common mechanism for antibiotics .
Similar Compounds Overview
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(pyridin-4-yl)pyridin-4-amine | Pyridine derivative | Antimicrobial |
| 3-methyl-N-(pyridin-4-yl)pyridin-4-amine | Pyridine derivative | Anticancer |
| 3-nitro-N-(pyridin-4-yl)pyridin-4-amine | Pyridine derivative | Antibacterial |
Unique Features of this compound
What distinguishes this compound from others is its unique combination of an oxazolidinone structure with a pyridine moiety and a sulfonamide group. This structural diversity may confer unique pharmacological properties not observed in simpler derivatives.
Q & A
Q. Which in vivo models are suitable for evaluating neuroprotective potential?
- Methodological Answer : Use murine models of oxidative stress (e.g., MPTP-induced Parkinsonism) or ischemic stroke (MCAO). Dose-response studies (1–10 mg/kg, i.p.) with biomarkers (GFAP, TNF-α) assessed via ELISA. Confirm blood-brain barrier penetration using LC-MS quantification of brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
